4-Bromo-2-(chloromethyl)-1-propoxybenzene

Enzyme Inhibition EPX Inflammation

Sourcing a halogenated aromatic building block with ambiguous purity can derail multi-step syntheses and invalidate SAR data. This compound offers a precise solution with defined reactivity. - High-purity material (≥98%) ensures reliable performance in cross-coupling and nucleophilic substitution sequences. - Serves as a validated hit with an IC50 of 1 nM against eosinophil peroxidase (EPX), 11-fold more potent than a close isomer. - Three orthogonal functional handles (aryl bromide, benzylic chloride, propoxy ether) enable efficient divergent library synthesis.

Molecular Formula C10H12BrClO
Molecular Weight 263.56 g/mol
CAS No. 7017-50-7
Cat. No. B3279869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(chloromethyl)-1-propoxybenzene
CAS7017-50-7
Molecular FormulaC10H12BrClO
Molecular Weight263.56 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)Br)CCl
InChIInChI=1S/C10H12BrClO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5,7H2,1H3
InChIKeySUCZNPPNJOHWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(chloromethyl)-1-propoxybenzene: Core Chemical Profile


4-Bromo-2-(chloromethyl)-1-propoxybenzene (CAS 7017-50-7) is a polysubstituted benzene derivative with the molecular formula C₁₀H₁₂BrClO and a molecular weight of 263.56 g/mol . It features a bromine atom at the 4-position, a chloromethyl group at the 2-position, and a propoxy group at the 1-position . This halogenated aromatic scaffold is primarily offered as a versatile building block or intermediate for pharmaceutical, agrochemical, and fine chemical research . The compound's utility stems from its three distinct functional handles, which enable diverse synthetic transformations including nucleophilic substitution and cross-coupling reactions.

Synthetic building block with three orthogonal handles: aryl bromide, benzylic chloride, and propoxy ether for divergent library synthesis.
EPX enzyme inhibition study fit; reported bromination activity context supports pathway-focused research workflows.
Analytical specification context: NLT 98% purity with vendor-reported NMR, HPLC, and LC-MS documentation available for procurement review.

Substitution Risks for 4-Bromo-2-(chloromethyl)-1-propoxybenzene


Substituting 4-bromo-2-(chloromethyl)-1-propoxybenzene with a closely related analog—such as a methoxy or ethoxy variant, or an isomer with altered halogen placement—introduces significant risk in chemical synthesis and biological assay contexts. The specific combination and relative positioning of the bromo, chloromethyl, and propoxy groups dictate the compound's reactivity profile, steric environment, and physicochemical properties . For instance, the propoxy chain length directly influences lipophilicity and, consequently, membrane permeability in a cellular context . Even a subtle change, such as swapping the bromine and chlorine positions (e.g., 4-chloro-2-(bromomethyl)-1-propoxybenzene), can drastically alter the regioselectivity of subsequent cross-coupling reactions [1]. Therefore, generic substitution without rigorous experimental validation can lead to failed synthetic routes, altered bioactivity, or misleading structure-activity relationship (SAR) data, undermining both research reproducibility and downstream development timelines.

Propoxy chain length directly influences lipophilicity and membrane permeability; methoxy or ethoxy analogs may shift cellular partitioning and assay response.
Bromine/chlorine positional isomerism can alter cross-coupling regioselectivity; the 4-chloro-2-(bromomethyl) isomer may yield different coupling products and SAR outcomes.
Halogen identity at the 4-position impacts enzyme binding; substitution of bromine with chlorine may reduce reported EPX inhibition potency and alter target-engagement interpretation.

4-Bromo-2-(chloromethyl)-1-propoxybenzene: Key Analog Comparisons


EPX Inhibition: Comparison with 4-Chloro Isomer

4-Bromo-2-(chloromethyl)-1-propoxybenzene demonstrates potent inhibition of eosinophil peroxidase (EPX) bromination activity, with an IC50 of 1 nM [1]. This potency can be compared to its positional isomer, 4-chloro-2-(bromomethyl)-1-propoxybenzene, which exhibits a significantly higher IC50 of 11 nM under identical assay conditions [2]. The 11-fold difference in potency highlights the critical impact of the specific halogen (Br vs. Cl) and its position on the aromatic ring for binding to the EPX active site.

EPX Inhibition Potency
Head-to-head
IC50 1 nM vs 11 nM (4-chloro isomer); 11-fold difference under identical EPX bromination assay conditions.
Supports EPX enzyme inhibition study context; halogen position may affect active-site binding interpretation.
100 mM KPi buffer (pH 7.4); H2O2-catalyzed 3-bromo tyrosine formation readout.
Enzyme Inhibition EPX Inflammation Medicinal Chemistry

BRD4 Selectivity vs. BRD2/BRD3 Bromodomains

The compound exhibits moderate binding to the BRD4 bromodomain with an IC50 of 1,260 nM, as measured in a fluorescence anisotropy assay [1]. While not a highly potent BRD4 ligand, its binding profile across the BET family shows a degree of selectivity. It demonstrates negligible binding to BRD4-BD1 (Kd > 100,000 nM) and a very weak interaction with BRD3-BD2 (IC50 = 50,100 nM) [2][3]. This suggests that its primary interaction, albeit weak, may be more specific to certain BET domains compared to pan-BET inhibitors.

BET Bromodomain Binding
Head-to-head
BRD4 IC50 1,260 nM; BRD3-BD2 IC50 50,100 nM; BRD4-BD1 Kd >100,000 nM.
Supports BET domain-selectivity profiling context; at least 40-fold lower potency on BRD3-BD2 vs primary BRD4 interaction.
Fluorescence anisotropy, BROMOscan, and TR-FRET platforms; cross-assay binding context may vary.
Bromodomain Inhibition BRD4 Epigenetics Cancer Research

E. faecalis Biofilm Inhibition

In an assay measuring the inhibition of biofilm formation, a key virulence factor in persistent infections, 4-bromo-2-(chloromethyl)-1-propoxybenzene displays an IC50 of 125,000 nM (125 µM) against Enterococcus faecalis [1]. While this activity is modest, it provides a quantitative baseline for this specific biological endpoint. In comparison, another structurally related compound in the same assay series showed an IC50 of 187,000 nM (187 µM), a roughly 1.5-fold difference [2].

E. faecalis Biofilm Inhibition
Head-to-head
IC50 125,000 nM vs 187,000 nM (related compound); 1.5-fold difference in E. faecalis biofilm formation assay.
Supports antimicrobial biofilm screening context; modest activity provides a quantitative SAR benchmark.
Crystal violet staining after 20 h incubation; reviewed across BindingDB entries.
Antimicrobial Resistance Biofilm Enterococcus faecalis Microbiology

Structural Confirmation and Purity Validation

Reputable vendors supply this compound with a guaranteed minimum purity of 98% (NLT 98%) and provide supporting analytical documentation, including MSDS, NMR, HPLC, and LC-MS data . This is in contrast to some suppliers who may offer the compound with a lower, unspecified purity or without full analytical characterization .

Purity & Documentation
Data to verify
NLT 98% purity; vendor-reported NMR, HPLC, LC-MS analytical data package.
Supports procurement specification review; documented purity may reduce in-house QC burden.
Vendor-provided specification; independent verification recommended for critical synthetic steps.
Quality Control Analytical Chemistry NMR HPLC Procurement

Key Applications for 4-Bromo-2-(chloromethyl)-1-propoxybenzene


EPX Inhibitor Lead Optimization for Inflammation

This compound is an excellent starting point for medicinal chemistry programs focused on developing novel eosinophil peroxidase (EPX) inhibitors. With an IC50 of 1 nM against EPX, it provides a highly potent hit that is 11-fold more active than a close positional isomer [1]. Procurement of high-purity material (NLT 98%) is essential for generating reliable SAR data during lead optimization and for conducting initial in vitro pharmacology studies to validate the target engagement hypothesis .

Domain-Selective BET Bromodomain Probes

The compound's unique, albeit moderate, binding profile to the BET family of bromodomains makes it a valuable scaffold for developing more selective chemical probes. Its activity against BRD4 (IC50 = 1,260 nM) while showing negligible binding to BRD4-BD1 (Kd > 100,000 nM) suggests a degree of domain selectivity that can be exploited to dissect the complex biology of BET proteins [2]. Researchers can use this compound as a starting point for structure-guided optimization to enhance potency while maintaining or improving its selectivity profile.

Anti-Biofilm Screening: Gram-Positive Pathogens

The compound's demonstrated ability to inhibit biofilm formation in Enterococcus faecalis (IC50 = 125 µM) positions it as a useful tool compound for anti-biofilm research [3]. While the potency is modest, it provides a validated hit in a functional assay that is highly relevant to persistent and drug-resistant infections. Procuring this compound allows research groups to use it as a reference point for screening larger compound libraries or for initiating medicinal chemistry campaigns aimed at improving its anti-biofilm properties.

Multifunctional Building Block in Synthesis

As a building block, the compound's value lies in its three orthogonal functional handles: an aryl bromide for cross-coupling (e.g., Suzuki, Buchwald-Hartwig), a benzylic chloride for nucleophilic substitution, and a propoxy ether for potential deprotection or further derivatization . This versatility allows for the efficient, divergent synthesis of diverse compound libraries. For chemists, procuring a well-characterized batch with documented purity and analytical spectra (NMR, HPLC) minimizes troubleshooting and maximizes yield in multi-step synthetic sequences, particularly those involving sensitive catalytic steps.

Application
Selection Property
Validation Focus
EPX enzyme inhibition studies
Halogen-position potency review
EPX bromination assay context
BET bromodomain selectivity studies
Domain-selectivity profiling
BRD4 vs BRD2/BRD3 binding context
Gram-positive biofilm screening studies
Biofilm inhibition screening context
E. faecalis biofilm assay endpoints
Divergent library synthesis
Orthogonal functional-handle availability
Cross-coupling and substitution compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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